molecular formula C6H11BrO2 B12065869 5-Bromo-2-methylpentanoicacid

5-Bromo-2-methylpentanoicacid

Cat. No.: B12065869
M. Wt: 195.05 g/mol
InChI Key: GDYGMDZCBUYAIK-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpentanoic acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of pentanoic acid, where a bromine atom is substituted at the fifth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylpentanoic acid typically involves the bromination of 2-methylpentanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2-methylpentanoic acid may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-methylpentanoic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 2-methylpentanoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: 2-Methylpentanoic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: 2-Methylpentanoic acid.

Scientific Research Applications

5-Bromo-2-methylpentanoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpentanoic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanoic acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-chloropentanoic acid: Similar structure with an additional chlorine atom.

    2-Bromo-2-methylpentanoic acid: Bromine atom at a different position.

Uniqueness

5-Bromo-2-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a methyl group in specific positions makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

5-bromo-2-methylpentanoic acid

InChI

InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)

InChI Key

GDYGMDZCBUYAIK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)C(=O)O

Origin of Product

United States

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